molecular formula C18H12F3N B1661342 Tris(4-fluorophenyl)amine CAS No. 899-26-3

Tris(4-fluorophenyl)amine

Cat. No.: B1661342
CAS No.: 899-26-3
M. Wt: 299.3 g/mol
InChI Key: XTEJTCSINRHCBZ-UHFFFAOYSA-N
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Description

Tris(4-fluorophenyl)amine: is an organic compound with the chemical formula C18H12F3N . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry. The compound is characterized by the presence of aromatic amine and fluorine groups, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tris(4-fluorophenyl)amine typically involves the reaction of benzenamine with 4-fluoronitrobenzene. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tris(4-fluorophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Tris(4-fluorophenyl)amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions involving aromatic amines.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Tris(4-fluorophenyl)amine involves its interaction with molecular targets through its aromatic amine and fluorine groups. These interactions can influence various chemical pathways and reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-fluoro-N,N-bis(4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEJTCSINRHCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367262
Record name Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899-26-3
Record name Benzenamine, 4-fluoro-N,N-bis(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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